Physicochemical Property Differentiation from the N-Benzyl Analog
The target compound's computed XLogP3-AA value is 2.9 [1], a direct consequence of its 4-fluorophenyl-acetamide terminus. This differentiates it from the closely related N-benzyl analog, N-[(4-fluorophenyl)methyl]-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide, which has an additional methylene spacer in the linker region. This structural difference is predicted to increase lipophilicity in the analog, a critical parameter affecting solubility, permeability, and potential off-target binding, making the target compound the less lipophilic option for assay development.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-[(4-fluorophenyl)methyl]-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide (XLogP value not computed in this analysis) |
| Quantified Difference | Qualitative; the target compound is predicted to be less lipophilic than the N-benzyl analog due to the absence of a methylene spacer. |
| Conditions | In silico prediction by PubChem (XLogP3 3.0) |
Why This Matters
This is a key selection criterion for researchers requiring a compound with defined, lower lipophilicity within a specific analog series, as it directly influences solubility and non-specific binding profiles in biological assays.
- [1] PubChem. Compound Summary for CID 16836997, N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide. National Center for Biotechnology Information. View Source
